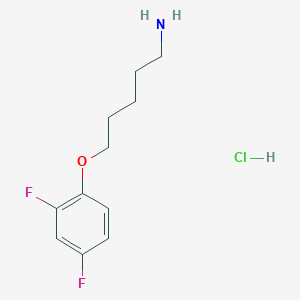

5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

5-(2,4-difluorophenoxy)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO.ClH/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14;/h4-5,8H,1-3,6-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRIPZGECFBLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride is a compound of interest in pharmacological and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride

- Molecular Formula : C₁₃H₁₈ClF₂N

- CAS Number : 1864054-20-5

The compound features a difluorophenoxy group attached to a pentan-1-amine backbone, which may influence its interaction with biological targets.

The biological activity of 5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride is primarily mediated through its interaction with specific receptors and enzymes. The compound is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This modulation can lead to various physiological effects including:

- Neurotransmitter Release : The compound may enhance the release of serotonin, contributing to mood regulation.

- Receptor Binding : It likely binds to adrenergic receptors, influencing cardiovascular responses.

In Vitro Studies

Research has demonstrated that 5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride exhibits significant biological activity in vitro:

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Animal Models : Administration in rodent models has shown promising results in terms of bioavailability and central nervous system penetration. For example, pharmacokinetic studies indicate a favorable brain-to-plasma ratio, suggesting effective central nervous system engagement .

- Behavioral Studies : Behavioral assays in mice have indicated that the compound may exhibit antidepressant-like effects, correlating with increased serotonin levels in the brain .

Summary of Biological Activities

Case Studies

- Case Study on Cancer Treatment : A study investigated the effects of 5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations due to caspase activation.

- Behavioral Impact Study : Research involving mouse models demonstrated that chronic administration led to enhanced serotonin levels and reduced depressive-like behaviors compared to control groups.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Pentan-1-amine Derivatives

Key Observations:

Substituent Effects on Properties The 2,4-difluorophenoxy group in the target compound introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to electron-donating groups like the 4-methoxyphenyl in the oxadiazole derivative . Thiophene-containing derivatives (e.g., ) incorporate sulfur, which may alter solubility and binding interactions compared to oxygen-based substituents .

The target compound’s difluorophenoxy group may confer unique selectivity in kinase inhibition, though direct evidence is lacking .

Preparation Methods

Synthetic Route Overview

The preparation of 5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride generally involves:

- Formation of the pentan-1-amine backbone.

- Introduction of the 2,4-difluorophenoxy moiety.

- Conversion to the hydrochloride salt for stability and handling.

The key intermediate often used is 3-amino-pentan-1,5-diol or related protected derivatives, which undergo further functionalization to install the difluorophenoxy group.

Preparation of the Pentan-1-amine Backbone

A patented method for synthesizing 3-amino-pentan-1,5-diol, a crucial intermediate, involves a two-step process starting from dimethylacetone-1,3-dicarboxylate. This process includes:

Step 1: Catalytic hydrogenation of dimethyl-3-enamino-glutarate in the presence of di-tert-butyl dicarbonate and Raney Nickel catalyst under controlled hydrogen pressure (30-200 psi) and temperature (85°C). This yields dimethyl-3-amino-N-Boc-glutarate with high conversion (>99.5% by NMR) within 3 hours.

Step 2: Reduction of the intermediate with sodium borohydride in methanol/Me-THF at 55-60°C, followed by acid quenching and pH adjustment to isolate 3-amino-N-Boc-pentan-1,5-diol. The Boc protecting group is then removed using Amberlite acidic resin at 75°C, and the free amine is recovered by extraction with methanolic ammonia.

This method provides high yield (overall 89%) and purity (99.5%) of the amino diol intermediate, facilitating subsequent functionalization.

Introduction of the 2,4-Difluorophenoxy Group

The installation of the 2,4-difluorophenoxy substituent onto the pentan-1-amine backbone typically involves nucleophilic aromatic substitution or etherification reactions using 2,4-difluorophenol derivatives.

While specific details for this exact compound are limited in the patents reviewed, related processes for similar compounds involve:

- Reacting the free amine intermediate with 2,4-difluorophenol under basic conditions to form the ether linkage.

- Controlling reaction parameters such as solvent choice (e.g., acetonitrile or dichloromethane), base (e.g., potassium carbonate), and temperature to optimize yield and selectivity.

The reaction mixture is then subjected to extraction and purification steps to isolate the desired amine derivative.

Formation of the Hydrochloride Salt

The final step converts the free amine to its hydrochloride salt for enhanced stability:

- The amine compound is dissolved in an organic solvent (e.g., dichloromethane).

- A solution of hydrochloric acid (typically 6 N HCl) is added.

- The mixture is heated (55-60°C) for about 1 hour to ensure complete salt formation.

- After cooling, the aqueous layer is evaporated under vacuum.

- The residue is treated with acetone and subjected to controlled cooling to precipitate the hydrochloride salt.

- The solid is isolated by filtration and dried under vacuum to yield the pure hydrochloride salt with yields around 85%.

Summary Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation and Boc protection | Raney Nickel, H2 (30-200 psi), 85°C, di-tert-butyl dicarbonate | >99.5% (NMR) | High purity intermediate |

| 2 | Reduction and deprotection | Sodium borohydride, MeOH/Me-THF, 55-60°C; Amberlite resin, 75°C | 89% overall | Efficient Boc removal and amine isolation |

| 3 | Etherification with 2,4-difluorophenol | Base (e.g., K2CO3), solvent (acetonitrile/DCM), reflux | Not specified | Typical nucleophilic aromatic substitution |

| 4 | Hydrochloride salt formation | 6 N HCl, 55-60°C, acetone precipitation | ~85% | Stable, isolable salt form |

Research Findings and Analysis

The use of Raney Nickel catalysis under hydrogen pressure provides a clean reduction step with minimal side products, essential for pharmaceutical-grade intermediates.

Sodium borohydride is favored as a safe and cost-effective reducing agent for converting esters to alcohols in the intermediate stage.

The acidic resin deprotection avoids aqueous workup, simplifying purification and improving yield and purity.

Formation of the hydrochloride salt by controlled acid addition and temperature management ensures high-quality crystalline product suitable for formulation.

Although direct synthesis details of the difluorophenoxy substitution are less explicit in the available patents, standard etherification techniques under basic conditions are inferred based on related chemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 5-(2,4-difluorophenoxy)pentan-1-amine hydrochloride?

- Methodological Answer :

- Reaction Conditions : Use stoichiometric control (e.g., 1.1 equivalents of amine precursors) to minimize side reactions. For example, triethylamine (3 equivalents) can act as a base to deprotonate intermediates in dichloromethane (DCM) solvent .

- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt. Monitor purity via HPLC (>98% purity threshold recommended).

- Key Variables : Optimize temperature (room temperature to 40°C) and reaction time (12–24 hours) to balance yield and decomposition risks.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR and FTIR to verify the phenoxy linkage, amine protonation, and fluorine substitution patterns.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures minimal impurities.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] peak for CHFNO·HCl).

Q. What safety protocols are critical when handling fluorinated amines like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Segregate halogenated waste and collaborate with certified chemical disposal services to mitigate environmental risks .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration) across labs.

- Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based assays and isothermal titration calorimetry (ITC).

- Data Triangulation : Cross-reference with computational docking studies (e.g., AutoDock Vina) to predict binding modes and identify false positives/negatives .

Q. What structural modifications to the difluorophenoxy group could enhance target binding affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace fluorine substituents with electron-withdrawing groups (e.g., -CF) to modulate electronic effects on aromatic rings.

- Bioisosteric Replacements : Substitute the phenoxy group with heterocycles (e.g., pyridyl) to improve solubility while retaining π-π stacking interactions .

- Synthetic Feasibility : Prioritize modifications compatible with microwave-assisted synthesis to reduce reaction times.

Q. How can computational modeling guide the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to enzymes (e.g., spermidine synthase), focusing on the amine moiety’s interaction with catalytic residues .

- MD Simulations : Run 100-ns simulations to assess conformational stability of the phenoxy group in hydrophobic pockets.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from fluorine atoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.